Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate
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Overview
Description
Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a decyloxy group, and a hydroxy group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate typically involves multiple steps. One common method starts with the bromination of a suitable benzoate precursor using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). This is followed by the introduction of the decyloxy group through an etherification reaction using decanol and a strong base such as sodium hydride (NaH). The final step involves the esterification of the hydroxybenzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of carbonyl-containing benzoates.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards these targets. The decyloxy group may enhance its lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate can be compared with other similar compounds such as:
Ethyl 4-bromo-3-(methoxy)-5-hydroxybenzoate: Similar structure but with a methoxy group instead of a decyloxy group.
Ethyl 4-chloro-3-(decyloxy)-5-hydroxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 4-bromo-3-(decyloxy)-5-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxy group.
Properties
CAS No. |
820958-22-3 |
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Molecular Formula |
C19H29BrO4 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
ethyl 4-bromo-3-decoxy-5-hydroxybenzoate |
InChI |
InChI=1S/C19H29BrO4/c1-3-5-6-7-8-9-10-11-12-24-17-14-15(19(22)23-4-2)13-16(21)18(17)20/h13-14,21H,3-12H2,1-2H3 |
InChI Key |
RGEHPPYCWMVYNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1Br)O)C(=O)OCC |
Origin of Product |
United States |
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